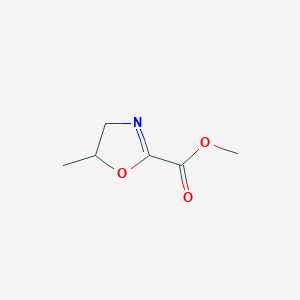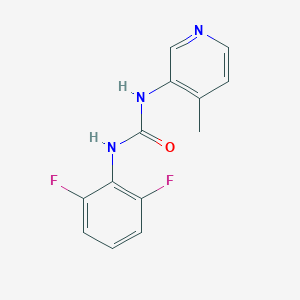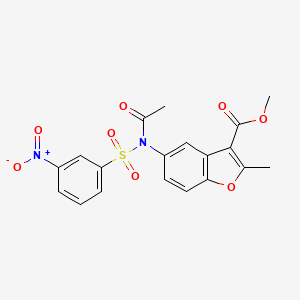
Metil 5-metil-4,5-dihidro-1,3-oxazol-2-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate is a heterocyclic compound that contains an oxazole ring
Aplicaciones Científicas De Investigación
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate is known to target genome polyprotein . Genome polyproteins are large proteins that are cleaved into multiple functional proteins, and they play a crucial role in the life cycle of certain viruses.
Mode of Action
Oxazolines and oxazoles, which are structurally similar to this compound, are known to interact with various biological targets .
Biochemical Pathways
The compound is part of the oxazoline and oxazole family, which are important biological scaffolds present within many natural products . The synthesis of oxazolines involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents .
Result of Action
Compounds within the oxazole family are known to exhibit a broad spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-hydroxy amides, leading to the formation of oxazolines through cyclodehydration . This interaction is facilitated by reagents such as Deoxo-Fluor® and involves the inversion of stereochemistry. The compound’s ability to form oxazolines and subsequently oxazoles through oxidation highlights its importance in synthetic organic chemistry .
Cellular Effects
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with genome polyprotein suggests its potential role in modulating genetic functions . Additionally, its effects on cellular metabolism are evident from its involvement in the synthesis of biologically active compounds, which can alter metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate involves its interaction with specific biomolecules. It binds to β-hydroxy amides, facilitating their cyclodehydration to form oxazolines . This reaction is stereospecific and involves the use of fluorinating agents such as Deoxo-Fluor®. The subsequent oxidation of oxazolines to oxazoles is achieved using commercial manganese dioxide, highlighting the compound’s role in enzyme-mediated reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the use of Deoxo-Fluor® results in high conversion rates of β-hydroxy amides to oxazolines, with minimal by-products . This indicates the compound’s stability under specific conditions and its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages might not produce significant biochemical changes. The compound’s interaction with genome polyprotein suggests that its dosage must be carefully controlled to avoid potential genetic alterations
Metabolic Pathways
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as β-hydroxy amides and facilitates their conversion to oxazolines . This reaction is crucial for the synthesis of biologically active compounds and can influence metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical research and synthetic organic chemistry.
Transport and Distribution
The transport and distribution of Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate within cells and tissues are essential for its biochemical activity. The compound’s interaction with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interaction with biomolecules and its involvement in various biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a β-keto ester, with an amine and a dehydrating agent. The reaction is usually carried out in an organic solvent like toluene or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate
- Methyl 5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
- Methyl 5-methyl-4,5-dihydro-1,3-oxazole-5-carboxylate
Uniqueness
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-3-7-5(10-4)6(8)9-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUIOHRATXLAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(O1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B2506305.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)


![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2506315.png)



![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)
